molecular formula C14H20N6O6 B14775047 2-amino-8-(morpholin-4-yl)-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one

2-amino-8-(morpholin-4-yl)-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one

Cat. No.: B14775047
M. Wt: 368.35 g/mol
InChI Key: BNDIZWMKIIMLTJ-UHFFFAOYSA-N
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Description

2-amino-8-(morpholin-4-yl)-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one is a complex organic compound that belongs to the purine family This compound is characterized by the presence of a morpholine ring, a pentofuranosyl group, and an amino group attached to the purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8-(morpholin-4-yl)-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the purine core is replaced by the morpholine moiety.

    Attachment of the Pentofuranosyl Group: The pentofuranosyl group is attached through glycosylation reactions, often using a protected sugar derivative and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-amino-8-(morpholin-4-yl)-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the purine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

2-amino-8-(morpholin-4-yl)-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biological processes and as a probe for investigating enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-8-(morpholin-4-yl)-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    8-morpholino-7H-purin-6-amine: Shares a similar purine core but lacks the pentofuranosyl group.

    4-morpholin-4-yl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Contains a morpholine ring but has a different core structure.

Uniqueness

2-amino-8-(morpholin-4-yl)-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one is unique due to the combination of the morpholine ring, pentofuranosyl group, and purine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H20N6O6

Molecular Weight

368.35 g/mol

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-morpholin-4-yl-1H-purin-6-one

InChI

InChI=1S/C14H20N6O6/c15-13-17-10-7(11(24)18-13)16-14(19-1-3-25-4-2-19)20(10)12-9(23)8(22)6(5-21)26-12/h6,8-9,12,21-23H,1-5H2,(H3,15,17,18,24)

InChI Key

BNDIZWMKIIMLTJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N

Origin of Product

United States

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